3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, a mixture of diastereomers, is a chemical compound with the molecular formula C9H13F3O It is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the cyclohexane ring, followed by oxidation to form the carbaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products Formed:
Oxidation: Formation of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The trifluoroethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-thiol
Comparison: Compared to its similar compounds, 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. The trifluoroethyl group enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2613381-20-5 |
---|---|
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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